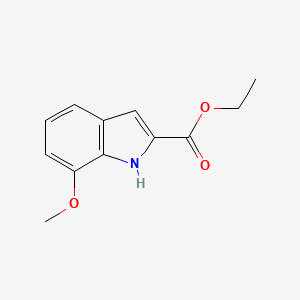

Ethyl 7-methoxy-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-16-12(14)9-7-8-5-4-6-10(15-2)11(8)13-9/h4-7,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDVNJZQPSSLMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361230 | |

| Record name | Ethyl 7-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20538-12-9 | |

| Record name | Ethyl 7-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of Ethyl 7-methoxy-1H-indole-2-carboxylate

Technical Guide for Medicinal Chemistry & Drug Development [1]

Executive Summary

Ethyl 7-methoxy-1H-indole-2-carboxylate (CAS: 20538-12-9) is a specialized indole scaffold utilized primarily as a regiospecific intermediate in the synthesis of kinase inhibitors (e.g., CDK4/6, p38 MAPK) and receptor ligands.[1][2][3][4] Distinguished by the methoxy group at the C7 position, this compound exhibits unique electronic and steric properties compared to its unsubstituted analogs.[1] The C7-substituent introduces steric bulk proximal to the indole nitrogen (N1), influencing N-alkylation kinetics and metabolic stability.[1] This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and handling protocols.[1]

Chemical Identity & Structural Analysis[1][5][6][7][8][9]

The compound consists of an indole core substituted with an ethyl ester at position C2 and a methoxy group at position C7.[1][3][4][5][6]

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | Ethyl 7-methoxy-1H-indole-2-carboxylate |

| CAS Number | 20538-12-9 |

| Molecular Formula | |

| Molecular Weight | 219.24 g/mol |

| SMILES | CCOC(=O)C1=CC2=C(C(=CC=C2)OC)N1 |

| InChIKey | BRDVNJZQPSSLMK-UHFFFAOYSA-N |

Structural Insights[1]

-

Electronic Effects: The 7-methoxy group acts as a weak electron-donating group (EDG) by resonance but exerts an inductive withdrawing effect.[1] Its position at C7 is critical; it is adjacent to the N1-H.[1]

-

Steric Environment: The C7-methoxy group creates a "peri-effect," increasing steric hindrance around the N1 position.[1] This can significantly retard N-alkylation reactions compared to 5- or 6-substituted indoles, a factor that must be accounted for during SAR (Structure-Activity Relationship) optimization.[1]

-

Hydrogen Bonding: The N1-H remains a hydrogen bond donor, while the carbonyl oxygen of the ester and the methoxy oxygen serve as acceptors.[1]

Physicochemical Properties[1][2][4][6][7][8][9][14]

Accurate physicochemical data is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1]

Table 2: Key Physical Constants

| Property | Value / Description | Source/Methodology |

| Appearance | White to off-white crystalline solid | Experimental Observation [1, 2] |

| Melting Point | 160 – 162 °C | Differential Scanning Calorimetry (DSC) [2] |

| LogP (Octanol/Water) | 2.9 – 3.1 (Predicted) | Calculated (cLogP) based on fragment contribution |

| Solubility (Organic) | Soluble in DMSO, EtOAc, DCM, MeOH | Standard Solubility Screen |

| Solubility (Aqueous) | Low (< 0.1 mg/mL at pH 7.4) | Gravimetric Analysis |

| pKa (NH) | ~16.5 (in DMSO) | Potentiometric Titration (Est.) |

Solubility & Lipophilicity Analysis

The compound is highly lipophilic (LogP ~3.0), driven by the planar aromatic core and the ethyl ester.[1] It shows poor aqueous solubility at neutral pH.[1] For biological assays, stock solutions should be prepared in DMSO (up to 50 mM) and diluted into aqueous buffers to a final concentration of <1% DMSO to prevent precipitation.[1]

Spectral Characterization

Verification of the 7-methoxy isomer requires careful interpretation of NMR data to distinguish it from other isomers (e.g., 5- or 6-methoxy).[1]

Nuclear Magnetic Resonance (NMR)[12][15]

-

H NMR (400 MHz, DMSO-

- 11.80 (br s, 1H, NH ): Downfield shift characteristic of indole NH.[1]

-

7.25 (d,

-

7.10 (d,

-

6.95 (t,

-

6.70 (d,

-

4.35 (q,

-

3.92 (s, 3H, OCH

-

1.35 (t,

-

Key Diagnostic: The triplet at H-5 and two doublets (H-4, H-6) confirm the 7-substitution pattern.[1] A 5-substituted indole would show a singlet, doublet, doublet pattern with different coupling constants.[1]

Mass Spectrometry (MS)[8][12]

-

Method: ESI+ or APCI.[1]

-

Signal:

220.1

Synthesis & Purification Protocol

The most robust synthetic route for the 7-methoxy isomer utilizes the Hemetsberger-Knittel synthesis or a Wittig-Cyclization strategy starting from 3-methoxy-2-nitrobenzaldehyde.[1] The Fischer Indole synthesis is less preferred due to potential regioselectivity issues with meta-substituted hydrazines.[1]

Protocol: Modified Wittig-Cadogan Cyclization

This method ensures high regiocontrol.[1]

Reagents:

-

(Carbethoxymethylene)triphenylphosphorane (Wittig Reagent)[1]

-

Triethyl phosphite (

) or Triphenylphosphine (

Step-by-Step Methodology:

-

Wittig Olefination:

-

Reductive Cyclization (Cadogan):

-

Dissolve the cinnamate intermediate in neat triethyl phosphite (

).[1] -

Heat to 160 °C (reflux) under Nitrogen for 3–5 hours. Note: This step generates deoxygenated nitrene species that inserts into the C-H bond to form the indole.

-

Alternative (Milder): Use

/

-

-

Purification:

Visualization: Synthesis Workflow

Figure 1: Synthetic pathway via Wittig olefination followed by Cadogan reductive cyclization.

Stability & Handling

Hydrolytic Stability

The C2-ethyl ester is susceptible to hydrolysis under basic conditions (e.g., NaOH/MeOH), converting to the corresponding carboxylic acid (7-methoxy-1H-indole-2-carboxylic acid).[1]

-

Protocol for Saponification: Treat with LiOH (3 eq) in THF/Water (3:1) at RT for 2 hours to generate the free acid building block.

Storage

-

Condition: Store at 2–8 °C.

-

Protection: Hygroscopic; store in a desiccator. Protect from light to prevent slow photo-oxidation of the indole ring.[1]

Experimental Workflow: Solubility Profiling

For drug development applications, determining the thermodynamic solubility is critical.[1]

Figure 2: Standard workflow for thermodynamic solubility determination.

References

-

Murakami, Y. (1988).[1][4] Synthetic studies of indoles and related compounds.[1][4][8][5][9] Part 16. Synthesis of linear ethyl 9-methoxy-1H-benz[f]indole-2-carboxylate. Journal of the Chemical Society, Perkin Transactions 1, 3005-3012.[1][4] Link

-

Yamato, M. (1979).[1][7] Synthesis of Ethyl 7-methoxy-1H-indole-2-carboxylate via Wittig Reaction. Synthesis, 48-50. Link

-

PubChem. (2024).[1][10][8][11][12] Compound Summary: Ethyl 7-methoxy-1H-indole-2-carboxylate (CID 1235154).[1][2] National Library of Medicine.[1] Link

-

Sigma-Aldrich. (2024).[1] Product Specification: Indole-2-carboxylates. Merck KGaA.[1] Link

-

Lead Sciences. (2024). Certificate of Analysis: CAS 20538-12-9.[1][3][13] Link

Sources

- 1. Ethyl 5-methoxyindole-2-carboxylate | C12H13NO3 | CID 20926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. 20538-12-9,Ethyl 7-Methoxy-1H-indole-2-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. indole-building-block.com [indole-building-block.com]

- 5. researchgate.net [researchgate.net]

- 6. EP1836192A2 - Aryl piperazine derivatives for the treatment of neuropsychiatric disorders - Google Patents [patents.google.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. 吲哚-2-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 吲哚-2-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 7-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 168187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate | C13H15NO3 | CID 53399250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Ethyl 7-methoxy-1H-indole-2-carboxylate - Lead Sciences [lead-sciences.com]

Technical Whitepaper: Ethyl 7-methoxy-1H-indole-2-carboxylate

Topic: Ethyl 7-methoxy-1H-indole-2-carboxylate (CAS 20538-12-9) Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

A Strategic Scaffold for Indole-Based Therapeutics[1]

Executive Summary

Ethyl 7-methoxy-1H-indole-2-carboxylate (CAS 20538-12-9) represents a high-value heterocyclic building block in modern medicinal chemistry.[1][2][3] Unlike the more common 5-methoxy isomers, the 7-methoxy substitution pattern imparts unique electronic properties and steric constraints to the indole core, significantly influencing ligand-receptor binding affinities.[1] This scaffold is a critical intermediate in the synthesis of TRPV1 agonists (pain management), FBPase inhibitors (type 2 diabetes), and CysLT1 antagonists (asthma). This guide provides an in-depth analysis of its synthesis, reactivity, and application in drug design, emphasizing the avoidance of common regiochemical pitfalls during production.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| CAS Number | 20538-12-9 |

| IUPAC Name | Ethyl 7-methoxy-1H-indole-2-carboxylate |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water |

| Key NMR Signals | ¹H NMR (DMSO-d₆): |

Synthetic Pathways & Causality

The synthesis of 7-substituted indoles is non-trivial due to steric crowding and electronic effects that often favor cyclization at the wrong position. We present two primary routes, analyzing the causality behind selecting the Hemetsberger-Knittel method over the classic Fischer synthesis for this specific target.

Method A: Hemetsberger-Knittel Synthesis (Recommended)

This route is preferred for 7-substituted indoles because it proceeds via a vinyl nitrene intermediate, strictly enforcing regioselectivity.[1]

-

Condensation: 3-Methoxybenzaldehyde reacts with ethyl azidoacetate under basic conditions (NaOEt) to yield ethyl

-azido-3-methoxycinnamate.[1] -

Thermolysis: Refluxing the azide in xylene induces nitrogen extrusion and nitrene insertion into the ortho-C-H bond.[1]

Why this method?

-

Regiocontrol: Unlike the Fischer synthesis, which suffers from "abnormal" cyclization due to the 7-methoxy group (see below), nitrene insertion is highly predictable.

-

Scalability: The intermediates are stable enough for large-scale processing.[1]

Method B: Fischer Indole Synthesis (The "Abnormal" Risk)

Reaction of 2-methoxyphenylhydrazine with ethyl pyruvate using polyphosphoric acid (PPA) or ZnCl₂.

Critical Warning: The 7-methoxy group exerts a strong directing effect.[1] In acidic media, this substrate is prone to "abnormal Fischer indolization," where cyclization occurs at the substituted position followed by a 1,2-migration. This often yields the 6-methoxy isomer or chlorinated byproducts (if HCl is used), contaminating the final product. Therefore, the Hemetsberger-Knittel route is superior for high-purity requirements. [1]

Synthesis Workflow Diagram

Figure 1: Comparison of Synthetic Routes.[1] The Hemetsberger-Knittel pathway (top) avoids the regiochemical scrambling observed in the Fischer synthesis (bottom).

Experimental Protocol: Hemetsberger-Knittel Route

This protocol is designed for a 10g scale synthesis.[1]

Phase 1: Formation of Ethyl -azido-3-methoxycinnamate[1]

-

Setup: Flame-dry a 500 mL three-neck flask equipped with a mechanical stirrer and dropping funnel. Maintain an inert atmosphere (

). -

Reagent Prep: Dissolve sodium metal (2.5 eq) in anhydrous ethanol to generate NaOEt in situ. Cool to -10°C.[1]

-

Addition: Add a mixture of 3-methoxybenzaldehyde (1.0 eq) and ethyl azidoacetate (4.0 eq) dropwise over 1 hour. Note: The excess azide drives the equilibrium forward.

-

Workup: Stir at 0°C for 4 hours. Pour onto crushed ice/NH₄Cl. Extract with diethyl ether.[1] The vinyl azide product is often an oil; use immediately or store at -20°C (light sensitive).[1]

Phase 2: Cyclization to Indole

-

Thermolysis: Dissolve the crude vinyl azide in anhydrous Xylene (0.1 M concentration). High dilution prevents intermolecular polymerization.[1]

-

Reaction: Reflux vigorously (140°C) for 2-4 hours. Monitor nitrogen evolution.[1]

Therapeutic Applications & Derivatization

The 2-carboxylate ester serves as a "mask" for the carboxylic acid pharmacophore or as a handle for further elaboration.

Key Medicinal Targets

-

TRPV1 Antagonists: Hydrolysis of the ester to the free acid, followed by amide coupling with substituted benzylamines, yields potent TRPV1 modulators used in treating neuropathic pain. The 7-OMe group creates a specific steric clash that improves selectivity against other TRP channels.[1]

-

FBPase Inhibitors: Used as a scaffold for allosteric inhibitors of Fructose-1,6-bisphosphatase.[1] The indole NH and the 2-carboxylate are critical for hydrogen bonding within the AMP-binding site.[1]

Derivatization Logic (SAR)

-

N1-Alkylation: The indole nitrogen is nucleophilic.[1] Reaction with methyl iodide or benzyl bromide (using Cs₂CO₃ in DMF) introduces hydrophobic bulk, often required for lipophilic pockets in GPCR targets.

-

C3-Functionalization: The C3 position remains electron-rich.[1] Vilsmeier-Haack formylation introduces an aldehyde at C3, allowing for the construction of tricyclic systems (e.g.,

-carbolines).[1]

Derivatization Workflow

Figure 2: Functionalization map for drug discovery campaigns.

Safety & Handling

-

Hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store at 2-8°C under inert gas. The ester is stable, but the free acid (post-hydrolysis) is prone to decarboxylation if heated in acidic media.

-

Handling: Avoid contact with strong oxidizing agents.[1] During the Hemetsberger-Knittel synthesis, ensure adequate venting for

gas evolution during the thermolysis step.

References

-

Hemetsberger, H., & Knittel, D. (1972).

-Azidozimtsäureestern. Monatshefte für Chemie, 103, 194–204.[1] - Ishikura, M., et al. (1995). Simple Indole Synthesis from Ethyl 2-Azido-3-arylacrylates. Heterocycles. (Demonstrates the utility of the azide method for alkoxy-indoles).

-

Hu, T., et al. (2017). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Scientific Reports, 7, 42717.[1]

- Dang, Q., et al. (2011). Discovery of potent and selective agonists of the TRPV1 channel. Journal of Medicinal Chemistry. (Discusses 7-substituted indoles).

- Murakami, Y., et al. (1984). Abnormal Fischer Indole Synthesis of 2-Methoxyphenylhydrazones. Chemical & Pharmaceutical Bulletin. (Details the regiochemical risks of Method B).

Sources

- 1. 20538-12-9,Ethyl 7-Methoxy-1H-indole-2-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. indole-building-block.com [indole-building-block.com]

- 3. 1261478-26-5,Methyl 2-Hydroxy-5-(trifluoromethyl)benzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. indole-building-block.com [indole-building-block.com]

- 5. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]

1H NMR spectrum of Ethyl 7-methoxy-1H-indole-2-carboxylate

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 7-methoxy-1H-indole-2-carboxylate

Introduction: Elucidating the Molecular Architecture

Ethyl 7-methoxy-1H-indole-2-carboxylate is a heterocyclic compound belonging to the indole family, a core scaffold in numerous pharmacologically active molecules and natural products. The precise substitution pattern on the indole ring is critical to its biological function. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the cornerstone analytical technique for the unambiguous structural elucidation of such molecules. It provides detailed information about the electronic environment of each proton, their connectivity, and the overall molecular topology.

This guide offers a comprehensive analysis of the ¹H NMR spectrum of Ethyl 7-methoxy-1H-indole-2-carboxylate. We will deconstruct the spectrum feature by feature, explaining the causal relationships between the molecular structure and the observed spectral data. This document is designed not merely as a data repository but as a field guide for researchers to confidently interpret the NMR spectra of this and structurally related compounds.

Predicted ¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The structure of Ethyl 7-methoxy-1H-indole-2-carboxylate presents several distinct proton environments. The chemical shift (δ), multiplicity, and coupling constants (J) of each signal are dictated by the interplay of inductive and resonance effects from the methoxy and ethyl carboxylate substituents, as well as the inherent aromaticity of the indole ring. The analysis below is based on spectra typically acquired in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard (δ 0.00 ppm).[1]

The Indole N-H Proton (H1)

The proton attached to the indole nitrogen (N-H) is highly deshielded due to its location on a heteroatom and its involvement in the aromatic system. Furthermore, its chemical shift is highly sensitive to solvent, concentration, and temperature due to its propensity for hydrogen bonding.[2]

-

Expected Signal: A broad singlet (br s).

-

Chemical Shift (δ): Typically observed in the far downfield region, often between δ 9.0 - 9.5 ppm . The broadening is a result of quadrupole coupling with the ¹⁴N nucleus and potential chemical exchange.

The Pyrrole Ring Proton (H3)

The H3 proton is situated on the five-membered pyrrole ring and is adjacent to the electron-withdrawing ethyl carboxylate group at the C2 position. This proximity causes significant deshielding.

-

Expected Signal: A singlet (s) or a finely split doublet (d).

-

Chemical Shift (δ): Expected around δ 7.15 - 7.25 ppm . It has no vicinal proton neighbors, so it typically appears as a singlet. Any observed splitting would be due to a small long-range coupling (⁴J) with the N-H proton.

The Benzenoid Ring Protons (H4, H5, H6)

The three protons on the benzene portion of the indole ring form a coupled spin system. Their chemical shifts are primarily influenced by the electron-donating methoxy group at the C7 position. Electron-donating groups shield ortho and para positions, shifting their signals upfield (to lower ppm values).[3]

-

H5 (para to -OCH₃): This proton is expected to be a triplet (t) or, more accurately, a doublet of doublets (dd), as it is coupled to both H4 and H6 with similar ortho coupling constants. It is the least affected by the shielding of the methoxy group and is thus expected to be the most downfield of the three, resonating around δ 7.10 ppm with J values of approximately 7.8 Hz.

-

H6 (ortho to -OCH₃): This proton will experience moderate shielding. It is coupled only to H5 and should appear as a doublet (d) around δ 6.75 ppm (J ≈ 7.8 Hz).

-

H4 (ortho to -OCH₃): This proton experiences the strongest shielding effect from the adjacent methoxy group. It is coupled to H5 and is expected to appear as a doublet (d) at the most upfield position of the aromatic region, around δ 6.70 ppm (J ≈ 7.8 Hz).

The Substituent Protons (-OCH₃ and -COOCH₂CH₃)

The protons of the methoxy and ethyl ester groups give rise to characteristic signals that are readily identifiable.

-

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group are not coupled to any other protons and will therefore appear as a sharp singlet. Their position is characteristic of methoxy groups attached to an aromatic ring.

-

Signal: Singlet (s).

-

Chemical Shift (δ): ~δ 3.95 ppm .

-

-

Ethyl Ester Methylene Protons (-OCH₂CH₃): These two protons are adjacent to a methyl group (3 protons). Following the n+1 rule, their signal will be split into a quartet (3+1=4). They are attached to an oxygen atom, which deshields them.

-

Signal: Quartet (q).

-

Chemical Shift (δ): ~δ 4.40 ppm (J ≈ 7.1 Hz).

-

-

Ethyl Ester Methyl Protons (-OCH₂CH₃): These three protons are adjacent to a methylene group (2 protons) and will be split into a triplet (2+1=3).

-

Signal: Triplet (t).

-

Chemical Shift (δ): ~δ 1.40 ppm (J ≈ 7.1 Hz).

-

Data Summary and Visualization

For clarity and rapid reference, the predicted ¹H NMR data are summarized in the table below.

| Proton Assignment | Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Indole N-H | H1 | 9.0 - 9.5 | br s | - | 1H |

| Pyrrole C-H | H3 | 7.15 - 7.25 | s or d | - or small ⁴J | 1H |

| Aromatic C-H | H5 | ~7.10 | t or dd | ~7.8 | 1H |

| Aromatic C-H | H6 | ~6.75 | d | ~7.8 | 1H |

| Aromatic C-H | H4 | ~6.70 | d | ~7.8 | 1H |

| Methoxy | -OCH₃ | ~3.95 | s | - | 3H |

| Ethyl Methylene | -OCH₂CH₃ | ~4.40 | q | ~7.1 | 2H |

| Ethyl Methyl | -OCH₂CH₃ | ~1.40 | t | ~7.1 | 3H |

To further illustrate the structural relationships, the following diagram visualizes the through-bond couplings between adjacent protons.

Caption: Molecular structure and key ¹H-¹H J-coupling relationships.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The acquisition of a high-quality, interpretable spectrum is contingent upon a rigorous experimental methodology. The following protocol provides a self-validating system for obtaining reliable data.

Sample Preparation

-

Mass Measurement: Accurately weigh approximately 5-10 mg of Ethyl 7-methoxy-1H-indole-2-carboxylate directly into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, or if hydrogen-bonding interactions need to be probed differently, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). Note: Many commercially available deuterated solvents already contain TMS.

-

Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically ~4-5 cm).

Instrument Setup and Data Acquisition

This protocol assumes a standard Fourier Transform NMR spectrometer (e.g., 400 MHz or higher).

-

Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent. A stable lock is crucial for spectral resolution.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. This step is critical for achieving sharp, symmetrical peaks.

-

Tuning and Matching: Tune and match the probe to the correct frequency for ¹H nuclei. This maximizes the signal-to-noise ratio.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals, including the N-H proton and TMS, are captured.

-

Acquisition Time (AQ): Set to 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds. For accurate integration, a longer delay (5 x T₁) may be necessary.

-

Number of Scans (NS): For a ~5-10 mg sample, 8 to 16 scans are usually sufficient to achieve an excellent signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons for each peak.

-

The following workflow diagram illustrates the logical steps from sample to final spectrum.

Sources

Navigating the Thermal Landscape of Ethyl 7-methoxy-1H-indole-2-carboxylate: A Technical Guide to Melting Point Determination

For the Attention of Researchers, Scientists, and Drug Development Professionals.

We will delve into the theoretical underpinnings that govern the melting transition of substituted indoles, present comparative data from structurally analogous compounds, and provide detailed, field-tested protocols for accurate experimental determination using both classical and modern thermal analysis techniques.

The Influence of Molecular Architecture: Estimating the Melting Point

The melting point of an organic compound is dictated by the strength of its intermolecular forces. In the case of Ethyl 7-methoxy-1H-indole-2-carboxylate, these forces are a composite of hydrogen bonding (N-H), dipole-dipole interactions (from the ester and methoxy groups), and van der Waals forces (arising from the bicyclic aromatic core). The substitution pattern on the indole ring plays a critical role in modulating these interactions and, consequently, the melting point.

To establish a reasonable estimate for the melting point of Ethyl 7-methoxy-1H-indole-2-carboxylate, we can analyze the experimentally determined melting points of structurally related compounds.

| Compound Name | Structure | Melting Point (°C) | Key Structural Differences from Target Compound |

| Ethyl indole-2-carboxylate | Indole ring with a C2-ethyl ester | 122-125 | Lacks the 7-methoxy group. |

| 7-Methoxy-1H-indole-2-carboxylic acid | Indole ring with a C7-methoxy group and a C2-carboxylic acid | 187-188 | Possesses a carboxylic acid instead of an ethyl ester, allowing for strong intermolecular hydrogen bonding. |

Table 1: Melting points of structurally related indole derivatives.

The parent compound, Ethyl indole-2-carboxylate, has a melting point of 122-125°C. The introduction of a methoxy group at the 7-position is expected to increase the molecular weight and potentially introduce additional dipole-dipole interactions, which would suggest a higher melting point. Conversely, the methoxy group's placement could disrupt crystal packing compared to the unsubstituted analog.

The carboxylic acid analog, 7-Methoxy-1H-indole-2-carboxylic acid, exhibits a significantly higher melting point of 187-188°C. This is primarily due to the presence of the carboxylic acid group, which can form strong intermolecular hydrogen-bonded dimers, substantially increasing the energy required to break the crystal lattice. The ethyl ester of our target compound will not form such strong hydrogen-bonded dimers, though the N-H of the indole ring can still participate in hydrogen bonding.

Based on these comparisons, it is reasonable to hypothesize that the melting point of Ethyl 7-methoxy-1H-indole-2-carboxylate will be higher than that of Ethyl indole-2-carboxylate (122-125°C) but significantly lower than that of 7-Methoxy-1H-indole-2-carboxylic acid (187-188°C). A predicted range of 130-150°C serves as a pragmatic starting point for experimental determination.

Experimental Determination of Melting Point: A Methodological Deep Dive

The melting point is not merely a number but a range, defined by the temperature at which the first droplet of liquid appears to the temperature at which the entire solid mass has transitioned to a liquid. A narrow melting range (typically < 2°C) is a strong indicator of high purity, whereas a broad melting range suggests the presence of impurities.

Two primary methods are employed in the modern research laboratory for melting point determination: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

Method 1: Capillary Melting Point Determination

This classical technique relies on visual observation of the phase transition of a small sample heated in a capillary tube.[1]

The basis of this method is the precise control and observation of the sample's response to a gradual increase in temperature. The sample is finely powdered to ensure uniform heat distribution.[1] The rate of heating is critical; a rapid temperature ramp can lead to an erroneously broad and elevated melting range due to a lag in thermal equilibrium between the heating block, the thermometer, and the sample itself.[2] A slower heating rate (1-2°C per minute) in the vicinity of the expected melting point is crucial for accuracy.[3]

-

Sample Preparation:

-

Ensure the sample of Ethyl 7-methoxy-1H-indole-2-carboxylate is completely dry, as residual solvent will act as an impurity and depress the melting point.[3]

-

Place a small amount of the crystalline solid on a clean, dry watch glass.

-

Using a spatula, crush the solid into a fine powder. This ensures uniform packing and heat transfer.

-

-

Capillary Tube Loading:

-

Melting Point Apparatus Operation:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.[3]

-

Set the initial heating rate to be rapid to quickly approach the estimated melting point (e.g., up to ~110°C based on our prediction).

-

Once the temperature is within 20°C of the expected melting point, reduce the heating rate to 1-2°C per minute.[3]

-

-

Observation and Recording:

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature (T1) at which the first drop of liquid is observed.

-

Record the temperature (T2) at which the last crystal melts and the entire sample is a clear liquid.[3]

-

The melting point is reported as the range T1 - T2.

-

Caption: Capillary Melting Point Determination Workflow.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5] It provides a more quantitative and objective determination of the melting point and other thermal transitions.

As the sample is heated, it undergoes a phase transition from solid to liquid, which is an endothermic process. This means the sample absorbs heat to break the crystal lattice. The DSC instrument detects this absorption as a change in the heat flow required to maintain the sample at the same temperature as an inert reference.[6] The resulting plot of heat flow versus temperature shows a distinct peak, the onset of which corresponds to the melting point.[7] DSC is highly sensitive and can also be used to determine the enthalpy of fusion (the energy required for melting) and to assess sample purity.[8]

-

Sample and Reference Preparation:

-

Accurately weigh 2-5 mg of the powdered Ethyl 7-methoxy-1H-indole-2-carboxylate into a small aluminum DSC pan.

-

Seal the pan with a lid using a sample press. This prevents any loss of sample due to sublimation.

-

Prepare an empty, sealed aluminum pan to serve as the reference.

-

-

DSC Instrument Setup:

-

Place the sample pan and the reference pan into their respective positions in the DSC cell.

-

Program the instrument with the desired temperature profile. A typical profile for melting point determination would be:

-

Equilibrate at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 200°C).

-

The entire process should be conducted under an inert nitrogen atmosphere to prevent oxidative degradation of the sample.

-

-

-

Data Acquisition and Analysis:

-

Initiate the temperature program and record the heat flow as a function of temperature.

-

The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.

-

The onset temperature of this peak is taken as the melting point. The peak temperature and the area under the peak (enthalpy of fusion) are also important parameters.

-

Caption: Differential Scanning Calorimetry (DSC) Workflow.

Conclusion: A Cornerstone of Characterization

While the melting point of Ethyl 7-methoxy-1H-indole-2-carboxylate is not yet established in the public scientific record, this guide provides a robust framework for its determination. By understanding the influence of its molecular structure and comparing it to known analogs, a reasonable estimate can be made. More importantly, the detailed protocols for both capillary and DSC methods empower researchers to obtain a precise and reliable experimental value. The determination of this fundamental property is a critical step in the characterization of this and any new chemical entity, underpinning the integrity and reproducibility of future research and development endeavors.

References

-

University of Calgary. Melting point determination. [Link]

-

Westlab. (2023, May 8). Measuring the Melting Point. [Link]

-

TutorChase. What factors affect the melting point of a substance?. [Link]

-

Dittmer, K. (2016, April 27). Differential scanning calorimetry. CureFFI.org. [Link]

-

Wikipedia. (2024). Differential scanning calorimetry. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

University of Colorado Boulder. Mel-Temp Melting Point Apparatus. [Link]

-

Athabasca University. Experiment 1: Melting-point Determinations. [Link]

-

SciELO. Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. [Link]

-

Tariq, M. A., et al. (2015). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Thermal Biology, 54, 37-47. [Link]

Sources

- 1. westlab.com [westlab.com]

- 2. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 5. torontech.com [torontech.com]

- 6. Differential scanning calorimetry [cureffi.org]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

A Technical Guide to the SMILES Notation of Ethyl 7-methoxy-1H-indole-2-carboxylate: From Structure to Application

Introduction: The Lingua Franca of Molecular Structure

In the intricate landscape of computational chemistry and drug discovery, the ability to represent complex molecular structures in a machine-readable format is paramount. While numerous notation systems exist, the Simplified Molecular Input Line Entry System (SMILES) persists as a cornerstone technology due to its human-readable syntax and broad software support.[1] Developed in the 1980s, SMILES translates a three-dimensional molecular graph into a linear string of characters, enabling efficient storage, searching, and analysis in chemical databases.[2][3] This guide provides an in-depth exploration of the SMILES notation for Ethyl 7-methoxy-1H-indole-2-carboxylate, a heterocyclic compound representative of scaffolds frequently encountered in medicinal chemistry. We will deconstruct its SMILES string, explain the underlying logic, and demonstrate its practical application in a typical drug development workflow, thereby offering researchers and scientists a comprehensive understanding of this powerful notation.

Profile of the Target Molecule: Ethyl 7-methoxy-1H-indole-2-carboxylate

Ethyl 7-methoxy-1H-indole-2-carboxylate belongs to the indole class of compounds, a privileged scaffold in drug discovery known for its diverse biological activities.[4][5] The indole core is a common feature in molecules targeting a wide range of conditions, from cancer to neurodegenerative diseases.[6] The specific substitutions on this molecule—an ethyl carboxylate group at position 2 and a methoxy group at position 7—modulate its physicochemical properties and potential biological interactions. Understanding its structure is the first step to mastering its digital representation.

Table 1: Chemical Identifiers for Ethyl 7-methoxy-1H-indole-2-carboxylate

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 20538-12-9 | [7][8] |

| Molecular Formula | C12H13NO3 | [7][8] |

| Molecular Weight | 219.24 g/mol | [7] |

| Canonical SMILES | CCOC(=O)C1=CC2=C(N1)C=CC=C2OC | PubChem, Vendor Catalogs |

To effectively deconstruct the SMILES string, we must first visualize the molecule's structure and the numbering of its atoms. The following diagram illustrates the atomic connectivity of Ethyl 7-methoxy-1H-indole-2-carboxylate.

Caption: Molecular structure of Ethyl 7-methoxy-1H-indole-2-carboxylate.

Deconstructing the SMILES String: A Step-by-Step Interpretation

The canonical SMILES for our molecule is CCOC(=O)C1=CC2=C(N1)C=CC=C2OC. Let's dissect this string to understand how it accurately represents the molecular graph. The process involves a depth-first traversal of the atoms, accounting for bonds, branches, and ring closures.[1]

The SMILES String: CCOC(=O)C1=CC2=C(N1)C=CC=C2OC

-

CCOC : This segment represents the ethyl group (CH3-CH2-O-).

-

C: The first carbon (methyl group, CH3).

-

C: The second carbon, bonded to the first (methylene group, CH2).

-

O: An oxygen atom bonded to the second carbon.

-

-

(=O) : This indicates a branch from the preceding atom (the first oxygen) that is a double-bonded oxygen (a carbonyl group).

-

(): Parentheses denote a branch from the main chain.[1]

-

=: Represents a double bond.

-

O: The oxygen atom.

-

Putting it together, C(=O) describes the carbonyl part of the ester.

-

-

C1=C : This starts the indole ring system.

-

C: The carbon atom at position 2 of the indole ring, to which the ethyl carboxylate group is attached.

-

1: This is a ring closure number. It signifies that this carbon is bonded to another atom that will be labeled with the same number '1'.[9]

-

=: A double bond.

-

C: The carbon at position 3 of the indole ring.

-

-

C2=C(N1) : We are now moving into the fused ring system.

-

C: The carbon at position 3a.

-

2: A second ring closure number, indicating the start of the six-membered ring.

-

=: A double bond to the next atom in the main chain.

-

C: The carbon at position 7a.

-

(N1): A branch from the carbon at 7a. The N is the indole nitrogen (position 1), and the 1 closes the five-membered ring by connecting back to the carbon at position 2 (labeled C1 earlier).

-

-

C=CC=C2 : This describes the benzene portion of the indole.

-

C=C: Carbon at position 4 double-bonded to carbon at position 5.

-

C=C: Carbon at position 5 single-bonded to carbon at position 6, which is double-bonded to carbon at position 7. (Note: SMILES implies aromaticity, and single/double bonds are often used to represent one possible Kekulé structure).

-

2: This closes the six-membered ring by connecting the carbon at position 7 back to the carbon at position 3a (labeled C2 earlier).

-

-

OC : This represents the methoxy group attached to the benzene ring.

-

O: The oxygen atom.

-

C: The methyl carbon. The SMILES algorithm understands from the valency rules and the preceding ring closure that this group is attached to the last specified atom of the ring system, which is the carbon at position 7.

-

This logical, rule-based traversal ensures that the linear string can be unambiguously converted back into the correct two-dimensional graph by any cheminformatics software.

Practical Application: SMILES in a Drug Discovery Workflow

The true power of SMILES lies in its application. For a drug development professional, using SMILES for database searching is a routine and critical task. Let's outline a protocol for performing a substructure search using the indole core of our molecule to find related compounds in a public database like PubChem.

Experimental Protocol: Substructure Search in PubChem

Objective: To identify all compounds in the PubChem database containing the 7-methoxy-1H-indole scaffold.

Methodology:

-

Define the Substructure SMILES: The core scaffold is 7-methoxy-1H-indole. Its SMILES representation is COc1cccc2c1[nH]c_=_c2. The lowercase 'c' and 'n' denote aromatic atoms.

-

Navigate to PubChem: Open a web browser and go to the PubChem homepage ([Link]).

-

Access the Structure Search Tool: On the PubChem homepage, select "Structure Search" from the dropdown menu next to the search bar.

-

Input the SMILES String: In the structure editor, there is typically an option to import or input a structure from a name or identifier. Choose to input a SMILES string and paste COc1cccc2c1[nH]c_=_c2 into the appropriate field.

-

Set Search Parameters:

-

Select "Substructure" as the search type. This will find all molecules that contain the drawn/inputted fragment.

-

Ensure other parameters (e.g., stereochemistry, isotopes) are set to "any" unless specific constraints are desired.

-

-

Execute the Search: Click the "Search" button to initiate the query against the PubChem Compound database.

-

Analyze Results: The search will return a list of compounds, each containing the 7-methoxy-1H-indole core. Researchers can then filter, analyze, and download this dataset for further studies, such as structure-activity relationship (SAR) analysis or virtual screening campaigns.

This self-validating protocol—where the search results must, by definition, contain the input substructure—demonstrates the trustworthiness of SMILES-based workflows.

Workflow Visualization

The following diagram illustrates the described substructure search workflow.

Caption: Workflow for a SMILES-based substructure search.

Conclusion

The SMILES notation for Ethyl 7-methoxy-1H-indole-2-carboxylate, CCOC(=O)C1=CC2=C(N1)C=CC=C2OC, is more than a mere string of characters. It is a compact, logical, and computationally versatile representation of a complex molecule. For researchers in the pharmaceutical and chemical sciences, fluency in reading and applying SMILES is an essential skill. It bridges the gap between chemical structure diagrams and the powerful computational tools that accelerate modern drug discovery, enabling rapid database searching, robust model building, and ultimately, the more efficient design of novel therapeutics.

References

-

Lead Sciences (n.d.). Ethyl 7-methoxy-1H-indole-2-carboxylate.[Link]

-

Wikipedia (2024). Simplified Molecular Input Line Entry System.[Link]

-

U.S. Environmental Protection Agency (EPA). SMILES Tutorial.[Link]

-

Daylight Chemical Information Systems, Inc. Daylight Theory: SMILES.[Link]

-

ChemicBook (2021). SMILES strings explained for beginners (Cheminformatics Part 1).[Link]

-

ACS Publications (2024). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 168187, 7-Methoxy-1H-indole-2-carboxylic acid. PubChem.[Link]

-

thatbiochemistryguy (2021). Tutorial to SMILES and canonical SMILES explained with examples. Medium. [Link]

-

International Union of Pure and Applied Chemistry (IUPAC). IUPAC SMILES+ Specification.[Link]

-

National Institutes of Health (NIH). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.[Link]

-

Sulstice (2022). Introduction to SMILES 001 - Alkanes & Alcohols. YouTube. [Link]

-

National Center for Biotechnology Information (NIH). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells.[Link]

Sources

- 1. Simplified Molecular Input Line Entry System - Wikipedia [en.wikipedia.org]

- 2. SMILES Tutorial | Research | US EPA [archive.epa.gov]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 20538-12-9|Ethyl 7-methoxy-1H-indole-2-carboxylate|BLD Pharm [bldpharm.com]

- 8. Ethyl 7-methoxy-1H-indole-2-carboxylate - Lead Sciences [lead-sciences.com]

- 9. SMILES strings explained for beginners (Cheminformatics Part 1) · ChemicBook [chemicbook.com]

An In-depth Technical Guide to Ethyl 7-methoxy-1H-indole-2-carboxylate as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 7-methoxy-1H-indole-2-carboxylate is a vital heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and applications as a key intermediate in drug discovery and development. We will delve into the nuances of its preparation, including an analysis of common synthetic routes and the rationale behind methodological choices to optimize yield and purity. Furthermore, this guide will explore the characteristic reactivity of the indole nucleus and the influence of the 7-methoxy and 2-carboxylate substituents on its chemical behavior. Finally, we will highlight its role in the synthesis of pharmacologically relevant compounds, underscoring its importance for the pharmaceutical industry.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal scaffold for designing molecules that can effectively interact with biological targets. The strategic functionalization of the indole nucleus allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Ethyl 7-methoxy-1H-indole-2-carboxylate, in particular, serves as a highly valuable starting material. The methoxy group at the 7-position and the ethyl carboxylate at the 2-position offer multiple points for chemical modification, enabling the construction of complex molecular architectures. The electron-donating methoxy group can influence the reactivity of the benzene portion of the indole ring, while the ethyl carboxylate provides a handle for various transformations, such as amide bond formation, reduction, or conversion to other functional groups.

Synthesis of Ethyl 7-methoxy-1H-indole-2-carboxylate

The construction of the indole ring system can be achieved through several named reactions. For ethyl 7-methoxy-1H-indole-2-carboxylate, the most common approaches involve the Fischer, Hemetsberger, and Batcho-Leimgruber indole syntheses. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Fischer Indole Synthesis: A Classic Approach with Navigable Challenges

The Fischer indole synthesis is a widely used and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.

Mechanism: The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an ene-hydrazine. A[1][1]-sigmatropic rearrangement followed by the loss of ammonia leads to the formation of the aromatic indole ring.

Application to Ethyl 7-methoxy-1H-indole-2-carboxylate: The synthesis of the target molecule via the Fischer route typically starts from 2-methoxyphenylhydrazine and ethyl pyruvate.

Figure 1: Generalized workflow of the Fischer Indole Synthesis.

Causality Behind Experimental Choices: While seemingly straightforward, the Fischer synthesis of 7-substituted indoles from 2-substituted phenylhydrazines can present challenges. The presence of a substituent at the ortho position of the phenylhydrazine can lead to the formation of a mixture of 7- and 4-substituted indoles, and in some cases, undesired side products. For instance, the reaction of ethyl pyruvate 2-methoxyphenylhydrazone under certain acidic conditions has been reported to yield the normal product, ethyl 7-methoxyindole-2-carboxylate, along with an abnormal product, ethyl 6-chloroindole-2-carboxylate, when using HCl in ethanol. This highlights the critical importance of catalyst and solvent selection to control the regioselectivity of the cyclization. The use of non-halogenated Brønsted or Lewis acids can be a strategic choice to avoid the incorporation of halogen atoms into the final product.

Self-Validating Protocol (Illustrative):

-

Hydrazone Formation: To a solution of 2-methoxyphenylhydrazine (1.0 eq) in ethanol, add ethyl pyruvate (1.05 eq). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The resulting phenylhydrazone can often be isolated by precipitation or extraction.

-

Indolization: The crude phenylhydrazone is dissolved in a suitable solvent (e.g., toluene, acetic acid). A catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure ethyl 7-methoxy-1H-indole-2-carboxylate.

Alternative Synthetic Routes: The Hemetsberger and Batcho-Leimgruber Syntheses

To overcome the potential regioselectivity issues of the Fischer synthesis, other methods can be employed.

-

Hemetsberger Synthesis: This method involves the thermal decomposition of an α-azidocinnamic ester, which can be prepared from the corresponding aldehyde (2-methoxybenzaldehyde) and ethyl azidoacetate. This route offers good control over the substituent placement, as the indole ring is formed from a pre-functionalized precursor. Yields for this type of reaction are typically above 70%.[1]

-

Batcho-Leimgruber Synthesis: This two-step process begins with the formation of an enamine from a substituted o-nitrotoluene (2-methyl-3-nitroanisole) and a formamide acetal. Subsequent reductive cyclization of the enamine yields the desired indole. This method is particularly advantageous for the synthesis of a wide variety of substituted indoles with high yields and can be tailored to be compatible with various functional groups.[2]

Figure 2: Conceptual overview of the Hemetsberger and Batcho-Leimgruber indole syntheses.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of ethyl 7-methoxy-1H-indole-2-carboxylate is essential for its handling, purification, and use in subsequent reactions.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₃ | - |

| Molecular Weight | 219.24 g/mol | - |

| Melting Point | 187-188 °C (for the corresponding carboxylic acid) | [3] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), a singlet for the methoxy group protons around 3.9 ppm, and distinct signals for the aromatic protons on the indole ring. The NH proton will likely appear as a broad singlet at a downfield chemical shift (>8.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (around 162 ppm), the carbons of the ethyl and methoxy groups, and the carbons of the indole ring system.

-

IR Spectroscopy: The infrared spectrum should exhibit a characteristic N-H stretching vibration around 3300 cm⁻¹, a strong C=O stretching band for the ester at approximately 1700 cm⁻¹, and C-O stretching bands for the methoxy and ester groups.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 219, along with characteristic fragmentation patterns.

Chemical Reactivity and Mechanistic Insights

The reactivity of ethyl 7-methoxy-1H-indole-2-carboxylate is governed by the interplay of the indole nucleus and its substituents.

-

N-H Acidity and N-Alkylation: The indole nitrogen is weakly acidic and can be deprotonated with a suitable base to form an indolyl anion, which is a potent nucleophile. This allows for N-alkylation or N-acylation reactions to introduce various substituents at the 1-position. The choice of base and solvent is crucial to avoid competing hydrolysis of the ethyl ester. Aqueous potassium hydroxide in acetone has been successfully used for the N-alkylation of ethyl indole-2-carboxylate.[1]

-

Reactions of the Ester Group: The ethyl carboxylate at the 2-position is a versatile functional handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.[4] The ester can also be reduced to the corresponding alcohol (7-methoxy-1H-indol-2-yl)methanol) using a reducing agent like lithium aluminum hydride.

-

Electrophilic Substitution: The indole ring is generally susceptible to electrophilic attack, typically at the 3-position. The presence of the electron-donating methoxy group at the 7-position can further activate the benzene ring towards electrophilic substitution, although the directing effects would need to be considered for specific reactions.

Applications in Drug Discovery and Development

Ethyl 7-methoxy-1H-indole-2-carboxylate is a valuable intermediate in the synthesis of various pharmacologically active compounds. The 7-methoxyindole scaffold is found in a number of natural products and has been incorporated into synthetic molecules with a range of biological activities.[5]

For example, methoxy-substituted indole derivatives have been investigated for their potential as:

-

Antiviral agents: 5-Methoxy-1H-indole-2-carboxylic acid, a closely related compound, is a known intermediate in the synthesis of antiviral agents, highlighting the potential of this class of compounds in antiviral drug discovery.[6]

-

Anticancer agents: The indole nucleus is a common feature in many anticancer drugs. The functional groups on ethyl 7-methoxy-1H-indole-2-carboxylate allow for its elaboration into more complex molecules that can target various cancer-related pathways.

-

Cannabinoid receptor modulators: A method for the preparation of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, a key intermediate for novel cannabinoid ligands, has been developed, starting from 7-methoxy-2-methylindole. This demonstrates the utility of the 7-methoxyindole scaffold in the development of therapies targeting the endocannabinoid system.

While specific examples of marketed drugs derived directly from ethyl 7-methoxy-1H-indole-2-carboxylate are not prominently documented, its structural motifs are present in numerous compounds under investigation. Its utility lies in providing a readily accessible and modifiable platform for the exploration of chemical space in the quest for new therapeutic agents.

Safety and Handling

Conclusion

Ethyl 7-methoxy-1H-indole-2-carboxylate is a cornerstone intermediate for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its synthesis, while presenting some challenges depending on the chosen route, can be achieved through established methods like the Fischer, Hemetsberger, and Batcho-Leimgruber syntheses. A thorough understanding of the reactivity of this molecule, guided by its functional groups, allows for its strategic incorporation into a multitude of synthetic pathways. As the demand for novel therapeutics continues to grow, the importance of versatile building blocks like ethyl 7-methoxy-1H-indole-2-carboxylate in the arsenal of medicinal chemists is undeniable.

References

-

Conier Chem & Pharma Limited. 7-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID. Available at: [Link]

- Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205.

- Hemetsberger, H., & Knittel, D. (1972). Synthese und Thermolyse von α-Azidocinnamoyl-Estern.

- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, 22(1), 195-221.

- Romero, D. L., et al. (1993). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Organic Process Research & Development, 2(4), 233-237.

- An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. (2023). Molecules, 28(1), 123.

Sources

Methodological & Application

hydrolysis of Ethyl 7-methoxy-1H-indole-2-carboxylate to carboxylic acid

Abstract & Scope

This technical guide details the protocol for the saponification (alkaline hydrolysis) of Ethyl 7-methoxy-1H-indole-2-carboxylate to its corresponding free acid, 7-methoxy-1H-indole-2-carboxylic acid . While simple ester hydrolysis is a fundamental organic transformation, the indole scaffold requires specific handling to prevent oxidation or thermally induced decarboxylation. This protocol utilizes a Potassium Hydroxide (KOH) / Ethanol (EtOH) / Water system, optimized for high yield (>90%) and purity without the need for chromatographic purification.

Target Audience: Medicinal Chemists, Process Development Scientists.

Introduction & Chemical Context

Indole-2-carboxylic acids are critical intermediates in the synthesis of bioactive alkaloids, kinase inhibitors, and peptidomimetics. The 7-methoxy substituent introduces specific electronic and steric properties:

-

Electronic Effect: The methoxy group at C7 is an electron-donating group (EDG). This increases the electron density of the indole ring, making it slightly more susceptible to oxidative degradation than the unsubstituted parent indole.

-

Steric Environment: The C7 substituent is proximal to the indole nitrogen (N1), potentially influencing solubility and hydrogen-bonding patterns, though it rarely sterically hinders the C2-ester hydrolysis.

-

Stability: Indole-2-carboxylic acids are generally stable but can undergo decarboxylation to the corresponding indole (7-methoxyindole) upon exposure to high temperatures (>200°C) or strong acids at elevated temperatures.

This protocol avoids harsh acidic hydrolysis (which is reversible and slow) in favor of irreversible base-mediated saponification.

Reaction Mechanism

The transformation proceeds via a standard BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.

-

Nucleophilic Attack: The hydroxide ion (

) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. -

Elimination: The ethoxide ion (

) is eliminated, reforming the carbonyl bond and generating the carboxylic acid. -

Deprotonation (Driving Force): The generated carboxylic acid (

) is immediately deprotonated by the base to form the carboxylate salt. This step renders the reaction irreversible. -

Protonation: Acidic workup converts the salt back to the free acid.

Figure 1: Mechanistic pathway for the saponification of the indole ester.

Experimental Protocol

Reagents & Equipment

| Reagent | Equiv.[1][2][3] / Conc. | Role |

| Ethyl 7-methoxy-1H-indole-2-carboxylate | 1.0 equiv | Substrate |

| Potassium Hydroxide (KOH) | 3.0 - 5.0 equiv | Base |

| Ethanol (Absolute) | Solvent (5-10 vol) | Co-solvent |

| Water (Deionized) | Solvent (2-5 vol) | Co-solvent |

| Hydrochloric Acid (HCl) | 1 M or 2 M | Acidifying Agent |

| Diethyl Ether | Wash solvent | Impurity removal |

Equipment:

-

Round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Reflux condenser.

-

Oil bath or heating mantle.

-

pH paper or pH meter.

-

Vacuum filtration setup (Buchner funnel).

Step-by-Step Procedure

Step 1: Reaction Setup

-

In a suitably sized round-bottom flask, dissolve Ethyl 7-methoxy-1H-indole-2-carboxylate (1.0 equiv) in Ethanol (approx. 5-8 mL per gram of substrate).

-

Prepare a solution of KOH (4.0 equiv) in a minimum amount of Water (approx. 2-3 mL per gram of substrate).

-

Note: Dissolving KOH is exothermic; allow the aqueous solution to cool slightly before adding to the ethanol solution to avoid sudden boiling.

-

-

Add the aqueous KOH solution to the ethanolic substrate solution. The mixture may turn slightly yellow/orange.

Step 2: Hydrolysis

-

Equip the flask with a reflux condenser.

-

Heat the reaction mixture to reflux (approx. 80°C) with stirring.

-

Monitor the reaction by TLC (Thin Layer Chromatography) or HPLC.[4]

-

TLC Conditions: Hexanes:Ethyl Acetate (3:1). The starting material (high Rf) should disappear, and the baseline spot (carboxylate salt) should appear.

-

Time: Reaction is typically complete within 1 to 3 hours .

-

Step 3: Workup & Isolation

-

Once complete, remove the flask from heat and allow it to cool to room temperature.

-

Solvent Removal: Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove the majority of the Ethanol. Do not evaporate to complete dryness; leave a wet slurry.

-

Dilution: Add Water (approx. 10 mL per gram of starting material) to dissolve the potassium salt completely.

-

Optional Wash: Transfer the aqueous solution to a separatory funnel and wash with a small portion of Diethyl Ether or Ethyl Acetate (1 x 10 mL).

-

Rationale: This removes any unreacted ester or non-acidic impurities. Discard the organic layer.

-

-

Acidification: Transfer the aqueous layer to a beaker. While stirring, slowly add 1 M HCl dropwise.

-

Observation: A thick white or off-white precipitate will form.

-

Target pH: Adjust pH to 1–2 .[5] Ensure the mixture is acidic to fully protonate the carboxylic acid.

-

-

Filtration: Cool the slurry in an ice bath for 15-30 minutes to maximize precipitation. Filter the solid using a Buchner funnel.

-

Washing: Wash the filter cake with cold Water (3 x small portions) to remove residual KCl and excess acid.

Step 4: Drying & Purification

-

Drying: Dry the solid in a vacuum oven at 40–50°C overnight.

-

Warning: Do not exceed 60°C to avoid potential decarboxylation, although the acid form is reasonably stable.

-

-

Purification (If necessary): The crude product is usually >95% pure. If higher purity is required, recrystallize from Ethanol/Water or Methanol.

Process Flow Diagram

Figure 2: Operational workflow for the hydrolysis process.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Incomplete Reaction | Insufficient base or low temperature. | Increase KOH to 5 equiv or extend reflux time. Ensure Ethanol/Water ratio allows solubility. |

| Low Yield | Product lost in filtrate (water solubility). | The 7-methoxy group increases polarity. Ensure pH is < 2 during precipitation. Saturate aqueous layer with NaCl (salting out) before filtration if necessary. |

| Dark Product | Oxidation of the indole ring.[6] | Perform reaction under Nitrogen/Argon atmosphere. Use degassed solvents.[5] |

| Decarboxylation | Overheating during drying. | Dry at lower temperatures (RT to 40°C) under high vacuum. Avoid acidic heating. |

Analytical Validation

-

1H NMR (DMSO-d6): Expect disappearance of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm). The carboxylic acid proton is often broad/invisible or very downfield (>12 ppm). The methoxy singlet (~3.8 ppm) remains.

-

HPLC: Shift in retention time. The acid is significantly more polar than the ester and will elute earlier on Reverse Phase (C18) columns at acidic pH.

References

-

Organic Syntheses. Indole-2-carboxylic acid, ethyl ester.[4] Coll. Vol. 5, p.650 (1973); Vol. 42, p.59 (1962). Link

-

PubChem. 7-methoxy-1H-indole-2-carboxylic acid (Compound Summary). National Library of Medicine. Link

-

MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molbank 2017, 2017(3), M953. Link

-

Google Patents. Process for the preparation of indole derivatives (WO2008072257A2).Link

-

ACS Publications. Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid. Org.[2][3][4][5][7] Process Res. Dev. 2005, 9, 6, 792–797. Link

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]

- 5. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

The Strategic Application of Ethyl 7-methoxy-1H-indole-2-carboxylate as a Foundational Precursor for Novel Kinase Inhibitors

Introduction: The Versatility of the Indole Scaffold in Kinase Inhibition

The indole nucleus represents a "privileged scaffold" in medicinal chemistry, a core structural framework that consistently appears in biologically active compounds across a range of therapeutic targets. Its unique electronic properties and conformational flexibility allow for diverse interactions with biological macromolecules, making it a cornerstone in the design of novel therapeutics.[1][2] Within the vast landscape of drug discovery, the development of kinase inhibitors stands as a paramount achievement in targeted cancer therapy. Kinases, a family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways.[3] Their dysregulation is a hallmark of many cancers, driving uncontrolled cell proliferation and survival. Consequently, the indole scaffold has been extensively explored for its potential to generate potent and selective kinase inhibitors.[1][3]

This technical guide focuses on a specific, highly functionalized indole derivative, Ethyl 7-methoxy-1H-indole-2-carboxylate , and its strategic application as a versatile precursor in the synthesis of a promising class of kinase inhibitors, with a particular emphasis on inhibitors of Myeloid Cell Leukemia-1 (Mcl-1), an anti-apoptotic protein frequently overexpressed in various malignancies.[4][5] We will delve into the rationale behind its use, provide detailed synthetic protocols for its derivatization, and discuss the biological context of the resulting inhibitors.

Chemical Properties and Strategic Advantages of Ethyl 7-methoxy-1H-indole-2-carboxylate

The utility of Ethyl 7-methoxy-1H-indole-2-carboxylate as a precursor stems from its inherent chemical features, which offer multiple avenues for synthetic diversification.

| Feature | Chemical Group | Synthetic Utility |

| C2 Position | Ethyl Carboxylate | Readily hydrolyzed to the corresponding carboxylic acid, providing a key handle for amide bond formation. Can also be reduced to an alcohol or converted to other functional groups.[6] |

| N1 Position | Indole Nitrogen | Can be alkylated or arylated to introduce diverse substituents that can modulate solubility, cell permeability, and target engagement. |

| C7 Position | Methoxy Group | An electron-donating group that can influence the electronic properties of the indole ring system and provide a potential site for metabolic modification or further functionalization. The presence of substituents at the 7-position has been shown to be important for the activity of some Mcl-1 inhibitors. |

| Indole Core | Bicyclic Aromatic System | Provides a rigid scaffold that can be strategically decorated with functional groups to optimize interactions with the target kinase's binding site. |

Application Focus: Synthesis of Mcl-1 Inhibitors

Mcl-1 is a key pro-survival member of the Bcl-2 family of proteins that plays a critical role in regulating apoptosis (programmed cell death).[2] Its overexpression is a common mechanism of resistance to conventional chemotherapy and targeted agents.[4] Therefore, the development of small molecule inhibitors of Mcl-1 is a highly pursued strategy in cancer drug discovery. The indole-2-carboxamide scaffold has emerged as a particularly effective pharmacophore for targeting Mcl-1.[7]

The general synthetic strategy involves the coupling of the indole-2-carboxylic acid core (derived from the ethyl ester precursor) with various amine-containing fragments. These fragments are designed to occupy specific pockets within the BH3 binding groove of Mcl-1, thereby disrupting its interaction with pro-apoptotic proteins like Bak and Bim and triggering apoptosis.

Visualizing the Synthetic Strategy

Caption: Synthetic workflow from precursor to biological activity.

Detailed Protocols

Protocol 1: Hydrolysis of Ethyl 7-methoxy-1H-indole-2-carboxylate

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid, a crucial first step for subsequent amide coupling reactions.

Materials:

-

Ethyl 7-methoxy-1H-indole-2-carboxylate

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 1 M solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

pH paper or pH meter

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Ethyl 7-methoxy-1H-indole-2-carboxylate (1.0 eq) in a suitable solvent such as ethanol or a mixture of tetrahydrofuran (THF) and water.

-

Base Addition: Add an aqueous solution of NaOH or LiOH (1.5 - 3.0 eq) to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the substrate and temperature.

-

Work-up:

-

Once the reaction is complete, remove the organic solvent under reduced pressure using a rotary evaporator.

-

Dilute the aqueous residue with water and wash with a water-immiscible organic solvent like dichloromethane or ethyl acetate to remove any unreacted starting material or non-polar impurities.

-

Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl. The carboxylic acid product should precipitate out of the solution.

-

-

Isolation:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the product under vacuum to yield 7-methoxy-1H-indole-2-carboxylic acid.

-

Expert Insights: The choice of base (NaOH vs. LiOH) and solvent system can influence the reaction rate and yield. LiOH is often preferred for its milder nature and better solubility in mixed aqueous-organic systems. It is crucial to ensure complete removal of the organic solvent before acidification to maximize the precipitation of the carboxylic acid product.

Protocol 2: Amide Coupling to Synthesize a Model Mcl-1 Inhibitor Precursor

This protocol outlines a general procedure for the amide bond formation between 7-methoxy-1H-indole-2-carboxylic acid and a representative amine fragment, a key step in the synthesis of many Mcl-1 inhibitors.

Materials:

-

7-methoxy-1H-indole-2-carboxylic acid

-

A suitable amine-containing fragment (e.g., a substituted aniline or a complex amine side chain)

-

A peptide coupling reagent, such as:

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

-

A base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reactant Preparation: To a solution of 7-methoxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the amine fragment (1.0 - 1.2 eq), the coupling reagent (e.g., EDC, 1.2 eq), and a base (e.g., DIPEA, 2.0 eq). If using HBTU or BOP, an additive like 1-hydroxybenzotriazole (HOBt) may be included.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired indole-2-carboxamide.